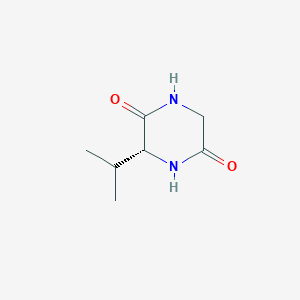

(R)-3-Isopropyl-2,5-piperazinedione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931983 | |

| Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143673-66-9 | |

| Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(propan-2-yl)piperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazinedione Derivatives

Foreword

The piperazinedione scaffold, a six-membered heterocyclic ring, is a cornerstone in medicinal chemistry and materials science.[1][2] As cyclic dipeptides, these structures are not only prevalent in natural products but also serve as versatile building blocks for a vast array of therapeutic agents, from anticancer to antipsychotic drugs.[1][3][4][5][6] Their rigid, yet modifiable, framework allows for precise control over molecular geometry and physicochemical properties, making them a "privileged structure" in drug design.[7][8] This guide provides an in-depth exploration of the synthesis, structural characteristics, and key physicochemical properties of piperazinedione derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold for novel applications.

Part 1: The Piperazinedione Core: Synthesis and Stereochemical Complexity

The utility of a piperazinedione derivative is fundamentally dictated by its synthesis. The choice of synthetic route directly influences the accessible substitutions, yield, and, most critically, the stereochemistry of the final compound. Two primary strategies dominate the synthesis of the 2,5-piperazinedione core.

Synthetic Strategies: Causality and Control

-

Dipeptide Cyclization: This is the most classical approach, involving the head-to-tail cyclization of a dipeptide ester. This method is inherently valuable for creating derivatives from a wide range of natural and unnatural amino acids. The choice of coupling reagents and reaction conditions is critical to minimize side reactions and racemization, thereby preserving the stereochemical integrity of the chiral centers.

-

Building from the Core: An alternative strategy involves starting with the basic piperazine-2,5-dione scaffold and performing subsequent functionalization.[9][10] A common method is the condensation of aldehydes with the core structure to form (Z,Z)-(benzylidene)piperazine-2,5-diones.[9][10] This approach is particularly effective for creating symmetrically substituted derivatives and for exploring structure-activity relationships around a common core.

The hydrogenation of these benzylidene derivatives often leads to the formation of cis and trans isomers. Simple NMR analysis, corroborated by X-ray crystallography, has demonstrated that under many standard hydrogenation conditions, the cis isomer is the major product, a crucial consideration for controlling the three-dimensional shape of the molecule.[9][10]

Workflow: Synthesis of a Substituted 2,5-Piperazinedione

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Crystal Engineering with Piperazinediones [repository.arizona.edu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. jetir.org [jetir.org]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis and Characterization of cyclo(L-Val-Gly)

Introduction: The Significance of Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are ubiquitous in nature, having been isolated from a wide array of organisms including bacteria, fungi, and animals.[1][2] Their constrained six-membered ring structure, formed by the condensation of two α-amino acids, confers remarkable stability against proteolysis and a rigid conformational framework.[1][2] These properties make CDPs privileged scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities such as antitumor, antibacterial, and antifungal properties.[1][3] The synthesis and characterization of specific CDPs like cyclo(L-Val-Gly) are therefore of significant interest to researchers aiming to explore their therapeutic potential and utilize them as building blocks for more complex molecular architectures.[4]

This technical guide provides a comprehensive overview of the synthesis of cyclo(L-Val-Gly), detailing the rationale behind the chosen synthetic strategy and methodologies. Furthermore, it outlines the critical characterization techniques required to verify the structure and purity of the final product, ensuring the scientific rigor necessary for subsequent applications.

Part 1: Synthesis of cyclo(L-Val-Gly)

The synthesis of cyclo(L-Val-Gly) is typically approached in a two-stage process: first, the synthesis of the linear dipeptide precursor, L-Val-Gly, followed by an intramolecular cyclization to form the desired diketopiperazine ring. This stepwise approach allows for greater control over the reaction and purification of intermediates.

Stage 1: Synthesis of the Linear Dipeptide Precursor (L-Val-Gly)

The formation of the peptide bond between L-valine and glycine requires the selective activation of the carboxyl group of L-valine and the protection of its amino group to prevent self-polymerization.[5] Similarly, the carboxyl group of glycine is often protected, typically as a methyl ester, to facilitate handling and purification.[6][7]

A common and effective strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group for the N-terminus of L-valine (Boc-L-Val-OH) and a methyl ester for the C-terminus of glycine (H-Gly-OMe).[6][7] The coupling of these two protected amino acids is achieved using a peptide coupling reagent.

Experimental Workflow for Linear Dipeptide Synthesis

References

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. askthenerd.com [askthenerd.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

The Architectonics of Chirality: A Technical Guide to Stereochemical Control in Synthesis

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological function. For researchers in drug development and the life sciences, the ability to control the formation of specific stereoisomers is not merely an academic exercise but a fundamental necessity for the creation of safe and efficacious therapeutics. This in-depth guide provides a technical exploration of the core mechanisms governing stereochemical control in organic synthesis. Moving beyond a simple recitation of protocols, we delve into the causal relationships behind experimental choices, offering field-proven insights into the principles of substrate, reagent, and catalyst-controlled transformations. Through detailed mechanistic discussions, step-by-step protocols for cornerstone reactions, and quantitative data analysis, this guide aims to equip researchers with the foundational knowledge and practical understanding required to rationally design and execute stereoselective syntheses.

Introduction: The Imperative of Stereochemical Precision in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are chiral entities, meaning they can distinguish between the different enantiomers of a chiral drug molecule.[1] This stereospecific recognition can lead to vastly different pharmacological and toxicological profiles for each enantiomer.[2] The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.

Consequently, modern drug development places a heavy emphasis on the synthesis of single-enantiomer drugs.[2] This necessitates a profound understanding of the principles of asymmetric synthesis—the art of influencing a chemical reaction to favor the formation of one stereoisomer over another.[3] This guide will dissect the three primary strategies for achieving such control: harnessing the innate stereochemistry of the starting material (substrate control), employing chiral reagents that are consumed in the reaction (reagent control), and utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product (catalyst control).

Foundational Strategies for Stereocontrol

The ability to selectively produce a desired stereoisomer is a cornerstone of modern organic synthesis.[3] The strategies to achieve this can be broadly categorized by the origin of the chiral information that directs the stereochemical outcome of the reaction.

Substrate-Controlled Synthesis: The Molecule's Innate Guidance

In substrate-controlled reactions, the stereochemical outcome is dictated by one or more pre-existing stereocenters within the substrate molecule itself.[4] These reactions leverage the inherent three-dimensional structure of the starting material to direct the approach of reagents to a specific face of the molecule. This strategy is particularly prevalent in the synthesis of natural products, where complex molecular architectures are often built upon chiral precursors from nature's "chiral pool."[5]

A classic example of substrate control is the diastereoselective addition of nucleophiles to α-chiral carbonyl compounds. The stereochemical course of such reactions can often be predicted by models such as the Felkin-Anh and Cram-chelation models. The Felkin-Anh model predicts the stereochemical outcome based on minimizing steric interactions in the transition state, while the Cram-chelation model applies when a chelating group is present near the carbonyl, leading to a more rigid, cyclic transition state that directs the nucleophilic attack.

Reagent-Controlled Synthesis: The Role of Chiral Auxiliaries

Reagent-controlled synthesis introduces chirality through the use of a chiral reagent that is stoichiometrically consumed during the reaction. A highly effective and widely used manifestation of this strategy is the employment of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It then directs the stereoselective transformation of the substrate, and once its role is complete, it is cleaved from the product and can often be recovered for reuse.

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in polyketide natural products.[6] This reaction utilizes chiral oxazolidinone auxiliaries, derived from readily available amino acids, to achieve exceptional levels of diastereoselectivity.[6][7]

Mechanism and Stereochemical Rationale:

The high degree of stereocontrol in the Evans aldol reaction is rationalized by the Zimmerman-Traxler model , which posits a chair-like, six-membered transition state.[8][9][10] The key to this control lies in the formation of a Z-enolate, which is reliably generated through the use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base.[6]

The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid, chair-like transition state.[7] The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) orients itself in a pseudo-equatorial position to minimize steric hindrance. This, in turn, directs the aldehyde's substituent into the other pseudo-equatorial position, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[8][11] The facial selectivity of the enolate attack is controlled by the chiral auxiliary, which blocks one face from the incoming aldehyde.

View Diagram: Zimmerman-Traxler Transition State for Evans Syn-Aldol Reaction

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction via a Thiazolidinethione Auxiliary

This protocol is a modification of the Evans procedure, demonstrating the versatility of chiral auxiliaries. It utilizes a thiazolidinethione auxiliary and titanium tetrachloride as the Lewis acid.[12]

-

Enolate Formation: To a solution of the N-propionylthiazolidinethione (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, after which Hünig's base (diisopropylethylamine, 1.2 equiv) is added dropwise. The reaction mixture is stirred for 30 minutes at 0 °C.

-

Aldol Addition: The mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL). The mixture is diluted with brine and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Data Presentation: Diastereoselectivity of the Evans Aldol Reaction

The Evans aldol reaction consistently provides high levels of diastereoselectivity across a broad range of aldehydes.

| Entry | Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Isobutyraldehyde | >500 : 1 | [13] |

| 2 | Benzaldehyde | >100 : 1 | [13] |

| 3 | Propionaldehyde | 141 : 1 | [13] |

| 4 | Octanal | High Yield and Diastereoselectivity | [7] |

Catalyst-Controlled Synthesis: The Power of Asymmetric Catalysis

Asymmetric catalysis is arguably the most elegant and efficient strategy for stereochemical control. In this approach, a small, substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This avoids the need for stoichiometric chiral reagents and the attachment/removal of chiral auxiliaries, making it a highly atom-economical and scalable approach. Asymmetric catalysis can be broadly divided into two main areas: transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis: Precision Engineering of Chiral Environments

Chiral transition-metal complexes are powerful catalysts for a wide range of asymmetric transformations. The metal center activates the substrate, while a carefully designed chiral ligand creates a well-defined three-dimensional environment that forces the reaction to proceed through a low-energy transition state leading to one enantiomer of the product.

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[14][15] This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, has had a profound impact on the synthesis of complex chiral molecules.[15]

Mechanism and Stereochemical Rationale:

The reaction employs a catalyst generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[14][16] The oxidizing agent is tert-butyl hydroperoxide (TBHP). The active catalyst is believed to be a C₂-symmetric dimer, [Ti(tartrate)(OR)₂]₂, where the titanium centers are bridged by the tartrate ligands.[17]

The allylic alcohol substrate displaces one of the isopropoxide ligands on the titanium center, bringing the double bond into close proximity to the coordinated TBHP. The chiral tartrate ligands create a rigid and well-defined chiral environment around the titanium center, which directs the delivery of the oxygen atom from the TBHP to one specific face of the alkene.[18][19]

A simple mnemonic allows for the prediction of the stereochemical outcome: when the allylic alcohol is drawn with the hydroxymethyl group in the bottom-right quadrant, (+)-DET delivers the oxygen from the bottom face, while (-)-DET delivers it from the top face.[15]

View Diagram: Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Divinylcarbinol

This protocol is adapted from a procedure in Organic Syntheses.[20]

-

Catalyst Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer is charged with CH₂Cl₂ (250 mL) and cooled to -20 °C. Titanium(IV) isopropoxide (5.96 mL, 20.0 mmol) is added, followed by L-(+)-diethyl tartrate (3.78 mL, 22.0 mmol). The mixture is stirred for 10 minutes at -20 °C.

-

Reaction: Divinylcarbinol (1.00 g, 11.9 mmol) is added, and the mixture is stirred for an additional 30 minutes. A solution of TBHP in toluene (~5.5 M, 4.3 mL, 23.8 mmol) is then added dropwise over 10 minutes, maintaining the internal temperature below -20 °C. The reaction is stirred at -20 °C for 4 hours.

-

Work-up: The reaction is quenched by the addition of 30 mL of 10% aqueous tartaric acid solution. The mixture is stirred vigorously for 1 hour at -20 °C and then allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash chromatography to yield the enantiomerically enriched epoxy alcohol. Enantiomeric excess is typically determined by chiral GC or HPLC analysis.[20]

Data Presentation: Enantioselectivity of the Sharpless Epoxidation

The Sharpless epoxidation provides consistently high enantiomeric excess for a wide variety of allylic alcohols.

| Entry | Allylic Alcohol Substrate | Tartrate Ligand | Enantiomeric Excess (ee %) | Reference |

| 1 | Geraniol | (+)-DIPT | 95 | [21] |

| 2 | Cinnamyl alcohol | (-)-DET | 96 | [14] |

| 3 | (E)-2-Hexen-1-ol | (+)-DET | >95 | [22] |

| 4 | Divinylcarbinol | (+)-DET | >99 | [20] |

The Noyori asymmetric hydrogenation provides a highly efficient and selective method for the reduction of ketones and other unsaturated functional groups to chiral alcohols.[23][24] This work, for which Ryōji Noyori shared the 2001 Nobel Prize in Chemistry, has found widespread application in the industrial synthesis of pharmaceuticals and fine chemicals.[23]

Mechanism and Stereochemical Rationale:

The most common Noyori catalysts are ruthenium complexes bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral 1,2-diamine ligand.[23][25] The reaction proceeds through a "metal-ligand cooperative mechanism."[25]

The ruthenium hydride catalyst coordinates the ketone substrate. The hydrogen atom on the amine ligand and the hydride on the ruthenium are then transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered pericyclic transition state.[23] The chirality of both the diphosphine and the diamine ligands work in concert to create a highly organized chiral environment that controls the facial selectivity of the hydrogenation, leading to exceptionally high enantioselectivity.[26] The choice of the (R)- or (S)-enantiomer of the catalyst determines which enantiomer of the alcohol is produced.[27]

View Diagram: Noyori Asymmetric Hydrogenation Mechanism

Caption: Simplified mechanism of Noyori Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Acetylacetone

This protocol is adapted from a procedure reported for a Noyori-type hydrogenation.[28]

-

Preparation: A Schlenk flask is charged with acetylacetone (315 mmol, 1.0 equiv) and ethanol (32.3 mL). The solution is deoxygenated by sparging with nitrogen for 1 hour.

-

Catalyst Charging: In a nitrogen-filled glovebox, the ethanol solution of acetylacetone is transferred to a glass liner for a Parr reactor. The catalyst, RuCl₂[(R)-BINAP] (0.1 mol%), is added.

-

Hydrogenation: The glass liner is placed in the Parr reactor, which is then sealed and removed from the glovebox. The reactor is purged with hydrogen gas and then pressurized to 1100 psi. The reactor is placed in an oil bath at 30 °C and the reaction mixture is stirred for 6 days.

-

Work-up and Purification: After releasing the pressure, the reaction mixture is concentrated under reduced pressure. The product is then purified by distillation to afford the chiral diol.

Data Presentation: Enantioselectivity of Noyori Asymmetric Hydrogenation

The Noyori hydrogenation is effective for a wide range of ketones, often providing excellent enantioselectivity.

| Entry | Ketone Substrate | Catalyst System | Enantiomeric Excess (ee %) | Reference |

| 1 | Acetophenone | RuCl₂[(S)-XylBINAP]/ (S,S)-DPEN | 99 (R) | [25] |

| 2 | 1-Tetralone | RuCl₂[(S)-BINAP]/ (S)-DAIPEN | >99.5 (S) | [25] |

| 3 | Benzylacetoacetate | RuBr₂[(R)-BINAP] | 99 (R) | [27] |

| 4 | 4-Chromanone | MsDPEN–Cp*Ir complex | 99 | [25] |

Conclusion: The Future of Stereoselective Synthesis

The principles of substrate, reagent, and catalyst control form the bedrock of modern asymmetric synthesis. The ability to rationally design and execute stereoselective reactions has transformed the landscape of drug discovery and natural product synthesis, enabling the efficient construction of complex, enantiomerically pure molecules.[3][29]

While tremendous progress has been made, the field continues to evolve. The development of new, more efficient, and sustainable catalytic systems, particularly in the realm of organocatalysis, promises to further expand the synthetic chemist's toolkit.[2][30] The integration of computational chemistry and high-throughput screening is accelerating the discovery of novel catalysts and the optimization of reaction conditions. As our understanding of the subtle interplay of steric and electronic effects that govern stereochemical outcomes deepens, so too will our ability to design and synthesize the chiral molecules that will shape the future of medicine and materials science.

References

- 1. york.ac.uk [york.ac.uk]

- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rijournals.com [rijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Part 8: Stereochemistry in Biologics and Natural Products – Chiralpedia [chiralpedia.com]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 10. Zimmerman traxler model | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 18. quora.com [quora.com]

- 19. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 24. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Tailor-made Catalysts for Asymmetric Hydrogenation of Ketones [jstage.jst.go.jp]

- 26. chemtube3d.com [chemtube3d.com]

- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 28. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 29. openaccessjournals.com [openaccessjournals.com]

- 30. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

Methodological & Application

Enantioselective Synthesis of α-Amino Acids: An Application and Protocol Guide

Introduction: The Imperative of Chirality in α-Amino Acids

α-Amino acids are the fundamental building blocks of life, constituting the monomers of peptides and proteins and serving as crucial intermediates in numerous metabolic pathways.[1] The α-carbon of all proteinogenic amino acids, with the exception of glycine, is a stereocenter, meaning it exists in two non-superimposable mirror-image forms known as enantiomers (L- and D-isomers). This chirality is paramount; biological systems exhibit a profound preference for L-amino acids in protein synthesis. Consequently, the ability to synthesize enantiomerically pure α-amino acids is of utmost importance in the fields of medicinal chemistry, drug development, and chemical biology. The incorporation of non-natural or enantiomerically pure amino acids can profoundly alter the pharmacological properties of peptide-based drugs, enhancing their efficacy, stability, and target specificity.[2]

This guide provides an in-depth overview of established and contemporary protocols for the enantioselective synthesis of α-amino acids. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes. The methodologies discussed herein represent a selection of the most versatile and powerful strategies available to the modern synthetic chemist.

Strategic Pillars of Enantioselective α-Amino Acid Synthesis

The challenge in asymmetric synthesis lies in controlling the three-dimensional arrangement of atoms during a chemical reaction to favor the formation of one enantiomer over the other. The primary strategies employed can be broadly categorized as:

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.[3]

-

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.[4] Key catalytic methods include:

-

Asymmetric Hydrogenation: The addition of hydrogen across a double bond is guided by a chiral metal-ligand complex.[4][5]

-

Phase-Transfer Catalysis (PTC): A chiral catalyst facilitates the reaction between reactants in two immiscible phases (e.g., organic and aqueous).[6]

-

Organocatalysis: Small, metal-free organic molecules are used to catalyze the asymmetric transformation.[2][7][8]

-

-

Enzymatic Methods: Biocatalysts, such as enzymes, offer unparalleled stereoselectivity under mild reaction conditions.[3][9]

This guide will focus on providing detailed protocols for two powerful and widely applicable methods: Asymmetric Phase-Transfer Catalysis using Maruoka catalysts and the use of Chiral Ni(II) Complexes of Schiff Bases.

Visualizing the Synthetic Landscape

To conceptualize the general workflow, the following diagram outlines the key stages in a typical enantioselective synthesis protocol.

Caption: General workflow for the enantioselective synthesis of α-amino acids.

Protocol 1: Asymmetric Phase-Transfer Catalysis for α-Alkylation of Glycine Derivatives

This protocol details the enantioselective alkylation of a glycine Schiff base using a chiral phase-transfer catalyst, specifically a Maruoka catalyst. This method is operationally simple, environmentally friendly due to the use of aqueous media, and proceeds under mild conditions with low catalyst loading.

Scientific Principle

The reaction occurs at the interface of an organic solvent (e.g., toluene) and an aqueous base solution. The glycine substrate, protected as a benzophenone imine Schiff base, resides in the organic phase.[10] The chiral quaternary ammonium salt (Maruoka catalyst) facilitates the transfer of a hydroxide ion from the aqueous phase to the organic phase. This deprotonates the glycine derivative, forming a chiral ion pair with the catalyst. The catalyst's rigid, C2-symmetric structure effectively shields one face of the resulting enolate, directing the incoming electrophile (alkyl halide) to attack from the less hindered face, thus inducing high enantioselectivity.[11]

Mechanism of Chiral Induction

Caption: Simplified mechanism of asymmetric phase-transfer catalysis.

Experimental Protocol

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (or other suitable glycine Schiff base)

-

Alkyl halide (e.g., benzyl bromide)

-

(S,S)-Maruoka Catalyst® (or related C2-symmetric chiral quaternary ammonium salt)[11]

-

Toluene (anhydrous)

-

Potassium hydroxide (KOH) or Cesium hydroxide (CsOH) solution (50% w/w in water)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 mmol, 1-5 mol%).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture until all solids are dissolved.

-

Cooling: Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C) using an appropriate cooling bath.

-

Addition of Base and Electrophile: While stirring vigorously, add the alkyl halide (1.1 mmol, 1.1 equiv) followed by the dropwise addition of the pre-cooled aqueous KOH or CsOH solution (2 mL). Vigorous stirring is crucial to ensure efficient mixing between the two phases.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-6 hours.

-

Quenching: Upon completion, quench the reaction by adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched alkylated product.

-

Deprotection (Hydrolysis): The resulting protected amino acid can be deprotected by acid hydrolysis (e.g., 3N HCl) to yield the free α-amino acid.[12]

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by converting the amino acid to a diastereomeric derivative and analyzing by NMR spectroscopy.

Troubleshooting and Key Considerations

-

Catalyst Loading: While low catalyst loadings are effective, optimization may be required for challenging substrates.

-

Base Strength: The choice and concentration of the base can significantly impact the reaction rate and selectivity. CsOH is often more effective than KOH for less reactive electrophiles.

-

Stirring Rate: Inefficient stirring will lead to poor phase mixing and slow, incomplete reactions.

-

Temperature Control: Maintaining the optimal reaction temperature is critical for achieving high enantioselectivity.

Protocol 2: Asymmetric Synthesis via Chiral Ni(II) Complexes of Schiff Bases

This method utilizes a stoichiometric chiral auxiliary approach, where a chiral ligand is complexed with a Ni(II) ion and a glycine Schiff base. The resulting rigid, planar complex serves as a template for diastereoselective alkylation. This strategy is particularly powerful for the synthesis of tailor-made, non-proteinogenic α-amino acids.[12]

Scientific Principle

The core of this method is the formation of a square-planar Ni(II) complex. This complex incorporates a Schiff base derived from glycine and a chiral ligand (often derived from proline or another chiral amine).[13] The stereochemistry of the chiral ligand dictates the conformation of the entire complex, creating a sterically differentiated environment around the α-carbon of the glycine moiety. Deprotonation with a base generates a nucleophilic enolate, and the bulky chiral ligand effectively blocks one face, directing the incoming electrophile to the opposite side, resulting in a highly diastereoselective alkylation.[12][14] Subsequent hydrolysis disassembles the complex, releasing the enantioenriched α-amino acid and allowing for the recovery and recycling of the chiral ligand.[12]

Experimental Protocol

Materials:

-

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (or a similar chiral ligand)[13]

-

Nickel(II) nitrate hexahydrate

-

Glycine

-

Sodium methoxide

-

Alkylating agent (e.g., an alkyl halide)

-

Methanol (anhydrous)

-

Hydrochloric acid (e.g., 3N or 6N)

-

EDTA (ethylenediaminetetraacetic acid)

-

Solvents for extraction and purification

Procedure:

Part A: Formation of the Chiral Ni(II) Complex

-

Ligand Dissolution: Dissolve the chiral ligand (1.0 mmol, 1.0 equiv) in methanol.

-

Complexation: To this solution, add nickel(II) nitrate hexahydrate (1.0 mmol, 1.0 equiv) and glycine (1.0 mmol, 1.0 equiv).

-

Base Addition: Add a solution of sodium methoxide in methanol. The solution should develop a characteristic deep red-orange color, indicating the formation of the Ni(II) complex.

-

Isolation: The complex can often be isolated by precipitation or used directly in the next step.

Part B: Diastereoselective Alkylation

-

Reaction Setup: To a solution of the pre-formed chiral Ni(II) complex (1.0 mmol, 1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium tert-butoxide or DBU) at a controlled temperature (e.g., 0 °C or room temperature).

-

Electrophile Addition: Add the alkylating agent (1.1 mmol, 1.1 equiv) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting complex is consumed.

Part C: Disassembly of the Complex and Isolation of the Amino Acid

-

Acid Hydrolysis: After the reaction is complete, concentrate the mixture and add aqueous HCl (e.g., 3N or 6N) to the residue. Heat the mixture (e.g., at 60 °C) to facilitate the hydrolysis of the Schiff base and the disassembly of the nickel complex.[12] The disappearance of the red-orange color indicates the completion of this step.[12]

-

Ligand Recovery: The chiral ligand can often be recovered from the acidic aqueous solution by extraction after neutralization.

-

Nickel Removal: The aqueous layer containing the amino acid and Ni(II) ions is treated with a chelating agent like EDTA to sequester the nickel.

-

Purification: The free amino acid can be purified by ion-exchange chromatography or crystallization.

-

Protection (Optional): For further use in peptide synthesis, the free amino group can be protected, for example, with Fmoc-OSu.[12]

Performance and Scope

This method has demonstrated high yields and excellent diastereoselectivities (often >95% de) for a wide range of alkylating agents, enabling the synthesis of diverse α-amino acids.

| Alkylating Agent | Product Type | Typical Yield | Typical Diastereomeric Excess (de) | Reference |

| Benzyl Bromide | Phenylalanine derivative | >85% | >98% | [12] |

| Iodomethane | Alanine derivative | >90% | >98% | [12] |

| Trifluoroethyl Iodide | Trifluoro-substituted AA | ~80% (large scale) | >97% | [12] |

| 5-Iodo-1-pentene | Alkenyl-substituted AA | ~70% | >98% | [12] |

Conclusion

The enantioselective synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry. The protocols detailed in this guide, utilizing asymmetric phase-transfer catalysis and chiral Ni(II) complexes, represent robust and versatile strategies for accessing a wide array of enantiomerically pure natural and unnatural α-amino acids. The choice of method will depend on factors such as the desired scale, the specific target molecule, and available resources. By understanding the underlying principles and carefully executing the experimental procedures, researchers can confidently and efficiently synthesize these vital chiral building blocks for their scientific endeavors.

References

- 1. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]

- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in asymmetric phase-transfer catalysis. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jocpr.com [jocpr.com]

- 11. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 12. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: (R)-3-Isopropyl-2,5-piperazinedione as a Premier Chiral Building Block

Foreword: The Strategic Value of Chiral Piperazinediones

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is relentless, driven largely by the pharmaceutical industry's need for stereospecific drugs.[1][2] Chiral building blocks, often derived from the natural "chiral pool," provide an efficient and reliable entry into complex molecular architectures.[3][4] Among these, cyclic dipeptides, or 2,5-piperazinediones (DKPs), stand out as conformationally rigid and synthetically versatile scaffolds.[5][6]

This guide focuses on (R)-3-Isopropyl-2,5-piperazinedione , a derivative of the natural amino acid L-valine. Its true power is unlocked when it is employed as a chiral auxiliary, most notably in the Schöllkopf asymmetric synthesis of non-proteinogenic α-amino acids.[7] The fixed stereocenter bearing a sterically demanding isopropyl group provides an exceptional handle for directing stereochemical outcomes in subsequent reactions. This document serves as a comprehensive guide for researchers, providing not only the "how" but the fundamental "why" behind the protocols, ensuring both successful execution and a deeper understanding of the underlying principles.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₂O₂ | [5][8][9] |

| Molecular Weight | 156.18 g/mol | [5][8][9] |

| Appearance | Off-white to yellow solid | [10] |

| Melting Point | 258-262 °C | [6][11] |

| CAS Number | 143673-66-9 | [9][10][11] |

Synthesis of the Chiral Building Block

The most common and practical route to this compound is the cyclodimerization of L-valine. This process leverages the readily available and optically pure starting material from the chiral pool. A typical procedure involves the esterification of L-valine followed by heating to induce condensation.

Caption: Synthesis of the piperazinedione from L-Valine.

Core Application: The Schöllkopf Asymmetric Synthesis of α-Amino Acids

The seminal application of this compound is its conversion to the corresponding bis-lactim ether, a powerful intermediate for generating novel, enantioenriched α-amino acids.[7] This methodology relies on a substrate-controlled diastereoselective alkylation.

Causality of Stereocontrol

The entire success of this synthesis hinges on the steric influence of the isopropyl group. After forming the bis-lactim ether, deprotonation at the C6 position (opposite the isopropyl group) creates a planar, nucleophilic enolate. The bulky isopropyl group effectively blocks one face of this plane. Consequently, an incoming electrophile can only approach from the less sterically hindered face, resulting in exceptionally high diastereoselectivity for the alkylation step.[7]

Caption: The Schöllkopf Asymmetric Synthesis Workflow.

Protocol 1: Asymmetric Synthesis of (R)-α-Phenylalanine Methyl Ester

This protocol details the synthesis of a non-proteinogenic amino acid using benzyl bromide as the electrophile.

Step A: Synthesis of (2R)-2,5-Dimethoxy-3-isopropylpyrazine (Bis-lactim ether)

-

Inert Atmosphere: Suspend this compound (10.0 g, 64.0 mmol) in anhydrous dichloromethane (DCM, 250 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add trimethyloxonium tetrafluoroborate (20.8 g, 140.8 mmol, 2.2 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Scientist's Note: Trimethyloxonium tetrafluoroborate is a powerful and moisture-sensitive methylating agent. Handle it with care in a glovebox or under a strong inert gas flow. The reaction is an O-alkylation of the amide, which is more favorable than N-alkylation under these conditions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The suspension will gradually become a clear solution.

-

Work-up: Cool the reaction mixture back to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the bis-lactim ether as a colorless oil.

Step B: Diastereoselective Alkylation and Hydrolysis

-

Setup: In a flame-dried flask under nitrogen, dissolve the purified bis-lactim ether (5.0 g, 27.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 17.8 mL, 28.5 mmol, 1.05 equiv.) dropwise via syringe over 20 minutes. Stir the resulting deep yellow or orange solution for 30 minutes at -78 °C.

-

Scientist's Note: The use of a strong, non-nucleophilic base is critical. n-BuLi efficiently deprotonates the α-carbon without competing side reactions. The low temperature is essential to maintain the stability of the lithiated intermediate.

-

-

Alkylation: Add benzyl bromide (3.5 mL, 29.8 mmol, 1.1 equiv.) dropwise to the anion solution. Stir at -78 °C for 4 hours.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

-

Hydrolysis: Remove the organic solvent under reduced pressure. To the aqueous residue, add 0.25 N hydrochloric acid (HCl, 100 mL) and stir vigorously at room temperature for 6-8 hours. This step hydrolyzes the imine ethers to release the amino acid esters.[12]

-

Isolation & Purification: Wash the acidic solution with diethyl ether to remove non-polar impurities. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. Extract the product esters with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting mixture of (R)-α-phenylalanine methyl ester and L-valine methyl ester can be separated by column chromatography.

Expected Results

This method consistently produces high diastereomeric excess, often exceeding 95% d.e., which translates to high enantiomeric excess (e.e.) in the final amino acid product after hydrolysis.[13]

| Electrophile (R-X) | Resulting Amino Acid | Typical d.e. (%) |

| Methyl Iodide | Alanine | >95 |

| Ethyl Iodide | 2-Aminobutanoic acid | >95 |

| Benzyl Bromide | Phenylalanine | >95 |

| Allyl Bromide | Allylglycine | >95 |

Data synthesized from typical results reported in the literature.

Expanding the Synthetic Utility

Beyond the Schöllkopf synthesis, this compound is a precursor to other valuable chiral structures, primarily chiral piperazines. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][14][15][16]

Caption: Key synthetic transformations of the core scaffold.

Protocol 2: Reduction to (R)-2-Isopropylpiperazine

This protocol converts the diketopiperazine into the corresponding chiral piperazine, a highly sought-after building block for drug discovery.[17][18]

-

Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 equiv.) to anhydrous THF.

-

CAUTION: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry, and the reaction must be maintained under an inert atmosphere.

-

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 8-12 hours.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and precipitates aluminum salts as a filterable solid.

-

Isolation: Stir the resulting granular white precipitate for 1 hour, then filter the mixture through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude (R)-2-Isopropylpiperazine can be purified by distillation or crystallization of a salt (e.g., hydrochloride).

Conclusion and Future Outlook

This compound is more than a simple cyclic dipeptide; it is a testament to the power of using nature's chirality for asymmetric synthesis. Its role as the cornerstone of the Schöllkopf method provides a reliable and highly stereoselective route to a vast array of unnatural amino acids. Furthermore, its straightforward conversion into chiral piperazines ensures its continued relevance in medicinal chemistry and drug development.[15][19] The protocols and principles outlined in this guide empower researchers to confidently leverage this exceptional building block in their synthetic endeavors.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Portico [access.portico.org]

- 4. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 5. (R)-(-)-3-Isopropyl-2,5-piperazinedione [myskinrecipes.com]

- 6. (S)-3-Isopropyl-2,5-piperazinedione [myskinrecipes.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Buy this compound | 143673-66-9 [smolecule.com]

- 9. scbt.com [scbt.com]

- 10. strem.com [strem.com]

- 11. This compound | 143673-66-9 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. chemimpex.com [chemimpex.com]

Alkylation of Piperazinedione Scaffolds: A Detailed Protocol for Drug Discovery

Introduction: The Significance of Piperazinedione Alkylation

The 2,5-piperazinedione, also known as a diketopiperazine (DKP), is a privileged heterocyclic scaffold frequently found in natural products and medicinally active compounds.[1][2] Its rigid cyclic dipeptide structure provides a valuable template for the development of therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[3] The functionalization of the piperazinedione core, particularly through N-alkylation of the amide nitrogens, is a critical step in the synthesis of diverse compound libraries for drug discovery. This modification allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.

This application note provides a detailed experimental protocol for the N-alkylation of piperazinedione scaffolds, focusing on providing researchers, scientists, and drug development professionals with a robust and reproducible method. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanism and potential challenges.

Mechanistic Insights: N- vs. O-Alkylation

A key consideration in the alkylation of piperazinediones is the potential for competing O-alkylation of the amide oxygen. The amide group possesses two nucleophilic sites: the nitrogen and the oxygen atom. The regioselectivity of the alkylation is primarily influenced by the reaction conditions, particularly the choice of base and solvent.

Generally, N-alkylation is favored under conditions that promote the formation of the amide anion (amidate). Strong bases, such as sodium hydride (NaH), are capable of completely deprotonating the amide N-H, making the nitrogen the more potent nucleophile.[4][5] In contrast, O-alkylation can become more competitive with less basic conditions or with highly electrophilic alkylating agents.[6] Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly employed as they effectively solvate the cation of the base without interfering with the nucleophilicity of the amidate.[7]

Experimental Protocol: N,N'-Dialkylation of Piperazine-2,5-dione

This protocol details the N,N'-dibenzylation of the parent piperazine-2,5-dione (cyclo(Gly-Gly)) as a representative example. The principles and procedures can be adapted for other alkylating agents and substituted piperazinedione scaffolds.

Materials and Reagents

-

Piperazine-2,5-dione (cyclo(Gly-Gly))

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Benzyl bromide

-

Hexane (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Step-by-Step Procedure

-

Preparation of the Reaction Vessel:

-

Place a magnetic stir bar in a dry round-bottom flask.

-

Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). This is crucial to remove any residual moisture that would quench the sodium hydride.

-

-

Dispensing and Washing Sodium Hydride:

-

Under the inert atmosphere, carefully weigh the required amount of sodium hydride (2.2 equivalents) into the reaction flask.

-

Scientist's Note: Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care in a fume hood and under an inert atmosphere.

-

Wash the sodium hydride dispersion with anhydrous hexane (3 x 5 mL) to remove the protective mineral oil. Carefully decant the hexane washings using a cannula or a syringe.

-

Scientist's Note: The removal of mineral oil is important as it can interfere with the reaction. Ensure the NaH is not allowed to become completely dry and exposed to air.

-

-

Addition of Piperazinedione and Solvent:

-

Add piperazine-2,5-dione (1.0 equivalent) to the flask containing the washed sodium hydride.

-

Using a syringe, add anhydrous DMF to the flask to achieve a desired concentration (e.g., 0.1 M).

-

Scientist's Note: Anhydrous DMF is essential for the success of the reaction. Use a freshly opened bottle or a properly dried solvent.

-

-

Deprotonation:

-

Stir the suspension at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed, indicating the formation of the sodium amidate.

-

Scientist's Note: The reaction mixture may become a clearer solution or remain as a suspension. Ensure efficient stirring to facilitate the deprotonation.

-

-

Addition of the Alkylating Agent:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the alkylating agent (e.g., benzyl bromide, 2.2 equivalents) dropwise via a syringe.

-

Scientist's Note: The addition should be slow to control the exothermic nature of the reaction. A rapid addition can lead to side reactions and a decrease in yield.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Scientist's Note: A suitable TLC eluent system (e.g., ethyl acetate/hexane) should be determined beforehand.

-

-

Work-up and Extraction:

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Caution: The quenching process can be exothermic and may produce hydrogen gas if unreacted NaH is present. Add the quenching solution slowly and with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Scientist's Note: The aqueous washes help to remove DMF and inorganic salts.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N'-dialkylated piperazinedione.[8]

-

-

Characterization:

Visualization of the Experimental Workflow

Caption: General workflow for the N-alkylation of piperazinedione scaffolds.

Data Presentation: Comparison of Reaction Conditions

The choice of base and solvent can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes common conditions employed for the N-alkylation of amides and lactams, which are applicable to piperazinedione scaffolds.

| Base | Solvent(s) | Temperature | Key Considerations & Scientist's Notes |

| NaH | DMF, THF | 0 °C to RT | Strong Base: Ensures complete deprotonation, favoring N-alkylation. Requires strictly anhydrous conditions.[4][5] |

| K₂CO₃ | DMF, Acetonitrile | RT to elevated | Milder Base: Often used in phase-transfer catalysis. May require higher temperatures for less reactive substrates. Can be less effective for complete deprotonation, potentially leading to lower yields or side reactions.[11] |

| Cs₂CO₃ | DMF, Acetonitrile | RT | Mild and Effective Base: Known for promoting clean and efficient N-alkylations, often with higher yields compared to other carbonate bases due to the "cesium effect".[12] |

| KOH/TBAB | Toluene, Dichloromethane | RT to reflux | Phase-Transfer Catalysis: Useful for substrates with limited solubility in common organic solvents. Avoids the need for strongly basic and anhydrous conditions.[5] |

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system. The following checkpoints should be monitored to ensure the successful execution of the experiment:

-

Hydrogen Evolution: The visible evolution of hydrogen gas during the deprotonation step confirms the activity of the sodium hydride and the formation of the amidate.

-

TLC Monitoring: Regular monitoring of the reaction by TLC provides a clear visual confirmation of the consumption of the starting material and the formation of the product. A clean conversion with minimal side products is indicative of a successful reaction.

-

Consistent Yields: Reproducible yields within an expected range upon repetition of the experiment validate the robustness of the protocol.

-

Spectroscopic Analysis: Unambiguous characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry provides definitive proof of the desired N-alkylation and the absence of O-alkylated isomers.

By carefully observing these validation points, researchers can have high confidence in the outcome of their experiments and the integrity of their synthesized compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. HU196382B - Process for preparing 2,5-diketopiperazine derivatives - Google Patents [patents.google.com]

- 3. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11.3. Some common sequences in synthesis | Organic Chemistry II [courses.lumenlearning.com]

- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

The Piperazinedione Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Appeal of the Piperazinedione Core

The piperazinedione ring system, a six-membered heterocycle with two nitrogen atoms and two carbonyl groups, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and its remarkable versatility as a synthetic scaffold have cemented its status as a "privileged structure."[3] This designation is not arbitrary; it reflects the piperazinedione core's inherent ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with a multitude of biological targets.[4] The conformational rigidity of the ring, combined with the hydrogen bond donor and acceptor capabilities of the amide functionalities, provides a unique combination of features that medicinal chemists have expertly exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] This guide will delve into the diverse applications of piperazinedione derivatives, offering insights into their synthesis, biological evaluation, and therapeutic potential across various disease areas.

Part 1: A Spectrum of Biological Activities: From Oncology to Neuroprotection

The structural attributes of piperazinedione derivatives have translated into a broad spectrum of pharmacological activities.[6][7] This section will explore some of the most significant therapeutic areas where these compounds have made a notable impact.

Anticancer Agents: Targeting the Machinery of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and piperazinedione derivatives have emerged as a promising class of compounds in this arena.[8][9] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of complex signaling pathways.[10]

One notable example involves a series of piperazinediones that exhibited potent anticancer activities against a panel of 60 human cancer cell lines.[10][11] Mechanistic studies revealed that a lead compound from this series acts as a tubulin polymerization inhibitor, thereby disrupting microtubule dynamics, a critical process for cell division.[10] This mode of action is shared by several clinically successful anticancer drugs, highlighting the therapeutic potential of piperazinedione-based antimitotic agents.

Illustrative Mechanism: Inhibition of Tubulin Polymerization

Caption: Inhibition of tubulin polymerization by a piperazinedione derivative.

Antimicrobial and Antiviral Frontiers

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[12] Piperazine derivatives, including piperazinediones, have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[3][6][13][14] The structural versatility of the piperazine scaffold allows for the fine-tuning of antimicrobial properties through various substitutions.[15]

In the realm of antiviral research, piperazine-containing compounds have shown promise against a range of viruses, including HIV and influenza.[16] Some derivatives function by inhibiting viral entry into host cells, while others interfere with critical viral enzymes. For instance, certain 2,5-diketopiperazine derivatives have been identified as potential anti-influenza agents.[16]

Neuroprotective and CNS-Active Compounds

The ability of certain small molecules to cross the blood-brain barrier (BBB) is a critical attribute for treating central nervous system (CNS) disorders. The diketopiperazine motif has been recognized as a potential "brain shuttle," facilitating the delivery of therapeutic agents to the CNS.[17] This has led to the exploration of piperazinedione derivatives as neuroprotective agents for conditions such as Alzheimer's disease and other neurodegenerative disorders.[17][18][19]

Furthermore, piperazine derivatives have a well-established history in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[20] These compounds often act by modulating neurotransmitter systems, such as the dopaminergic and serotonergic pathways.[15][20]

Data Presentation: Representative Biological Activities of Piperazinedione Derivatives

| Compound Class | Therapeutic Area | Target/Mechanism of Action | Representative IC50/EC50 | Reference |

| Azatyrosine-derived piperazinediones | Anticancer | Tubulin polymerization inhibition | GI50 <10 nM in 45 cell lines | [10][11] |

| Indole-bearing piperazine-2,5-diones | Antidepressant/Anti-inflammatory | In vivo models | 70-71% decrease in immobility (forced swim test) | [21] |

| Piperazine-1-yl-pyrimidine derivatives | Antiviral (HIV-1) | Reverse transcriptase inhibition | EC50 = 3.36 µM | [16] |

| TRH-related diketopiperazines | Neuroprotection | Protection against neurotoxicity in experimental models | N/A | [17] |

Part 2: Experimental Protocols: From Synthesis to Biological Evaluation

A deep understanding of the practical aspects of working with piperazinedione derivatives is essential for researchers in the field. This section provides detailed, step-by-step methodologies for the synthesis of a representative piperazinedione and a common biological assay for its evaluation.

Synthesis of a Representative Piperazinedione Derivative: (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione

This protocol outlines the synthesis of a DOPA-containing cyclic dipeptide, a class of compounds with potential anticancer and neuroprotective activities.[5]

Materials and Reagents:

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Glycine

-

N-methylmorpholine

-

Dioxane

-

0.1 M Acetic acid in 2-butanol

-

Ethanol

-

Standard laboratory glassware and equipment (reflux condenser, centrifuge, etc.)

Procedure:

-

Coupling Reaction: In a round-bottom flask, dissolve L-DOPA and an equimolar amount of glycine in a suitable solvent system (e.g., a mixture of water and an organic co-solvent).

-

Cyclization: Add N-methylmorpholine to the reaction mixture. The causality here is that a base is required to facilitate the intramolecular cyclization to form the piperazinedione ring.

-

Reflux: Heat the reaction mixture to reflux for 3 hours. The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Purification:

-

After reflux, cool the reaction mixture to -20°C to induce precipitation of the product.

-

Centrifuge the mixture to collect the insoluble product.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Perform co-evaporation with dioxane three times. This step is crucial for removing residual water and volatile organic solvents, yielding a purified, dry product.[5]

-

-

Characterization: The final product, (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione, should be a colorless powder.[5] Characterize the compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method to evaluate the cytotoxic potential of novel compounds.

Materials and Reagents:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Piperazinedione derivative (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazinedione derivative in the complete cell culture medium. Add the different concentrations of the compound to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Experimental Workflow: Synthesis and Biological Evaluation

Caption: A generalized workflow for the synthesis and evaluation of piperazinedione derivatives.

Part 3: Challenges and Future Perspectives

Despite the significant progress in the development of piperazinedione-based therapeutics, several challenges remain. These include optimizing pharmacokinetic properties, addressing potential drug resistance mechanisms, and ensuring target selectivity to minimize off-target effects.[15]

Future research will likely focus on:

-

Diversity-Oriented Synthesis: The development of novel synthetic methodologies to access a wider range of structurally diverse piperazinedione derivatives.[22][23]

-

Target Identification and Validation: Elucidating the precise molecular targets of bioactive piperazinediones to better understand their mechanisms of action.

-

Combination Therapies: Exploring the synergistic effects of piperazinedione derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

-

Drug Delivery Systems: Utilizing advanced drug delivery technologies, such as nanoparticle formulations, to improve the bioavailability and targeted delivery of piperazinedione-based drugs.[5]

The piperazinedione scaffold, with its rich history and continued evolution, undoubtedly holds immense promise for the discovery and development of the next generation of innovative medicines. Its inherent drug-like properties and synthetic tractability will ensure its place in the medicinal chemist's toolbox for years to come.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel piperazinediones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Piperazinediones as Antitumor Agents | Anticancer Research [ar.iiarjournals.org]

- 12. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apjhs.com [apjhs.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 17. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]